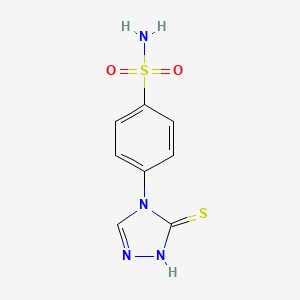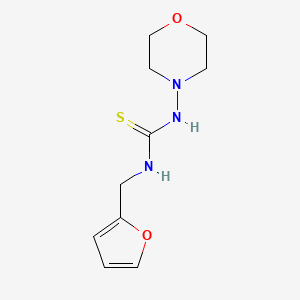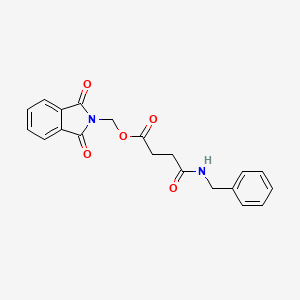![molecular formula C15H13BrN2O3S B4698691 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4698691.png)
4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide
Vue d'ensemble
Description
4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its anti-inflammatory and anti-cancer properties. The compound was first synthesized in 2000 by researchers at Bayer AG, and since then, it has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide 11-7082 works by inhibiting the activity of the NF-κB pathway, which is a key regulator of the immune response and inflammation. The NF-κB pathway is activated in response to various stimuli, including infection, stress, and inflammation, and it plays a critical role in regulating the expression of genes involved in the immune response.
When activated, the NF-κB pathway triggers the expression of pro-inflammatory cytokines, chemokines, and other immune-related genes. By inhibiting this pathway, 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide 11-7082 reduces the expression of these genes, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide 11-7082 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines, chemokines, and other immune-related genes. This, in turn, leads to a reduction in inflammation.
4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide 11-7082 has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide 11-7082 in lab experiments is its ability to inhibit the activity of the NF-κB pathway, which is a key regulator of the immune response and inflammation. This makes it a valuable tool for studying the role of inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.
However, one limitation of using 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide 11-7082 in lab experiments is its potential toxicity. While the compound has been shown to be relatively safe in animal models, its long-term effects on human health are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide 11-7082. One direction is to further explore its anti-cancer properties and its potential as a cancer therapy. Another direction is to investigate its potential as a treatment for other inflammatory diseases, such as asthma and multiple sclerosis.
Additionally, there is a need for further research on the potential toxicity of 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide 11-7082 and its long-term effects on human health. This will be critical for determining its safety and efficacy as a potential therapeutic agent.
Applications De Recherche Scientifique
4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide 11-7082 has been widely studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of the NF-κB pathway, which plays a critical role in regulating the immune response and inflammation. By inhibiting this pathway, 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide 11-7082 has been shown to reduce inflammation in a variety of disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.
In addition to its anti-inflammatory properties, 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide 11-7082 has also been shown to have anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer.
Propriétés
IUPAC Name |
4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c16-12-3-1-11(2-4-12)15(19)9-10-18-13-5-7-14(8-6-13)22(17,20)21/h1-10,18H,(H2,17,20,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBRGTNOAPZBPH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(2-phenylpropyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4698623.png)
![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4698634.png)
![5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4698635.png)
![3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698639.png)
![4-tert-butyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4698644.png)
![N-(3-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B4698648.png)
![2-{[6-amino-1-(2-methoxyphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4698665.png)
![3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4698673.png)

![2-[(4-sec-butylphenyl)sulfonyl]-N-(2,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4698698.png)

![N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4698702.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4698716.png)